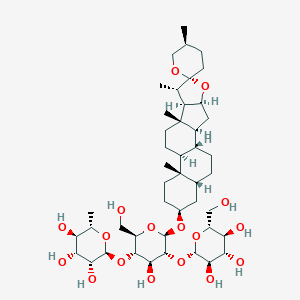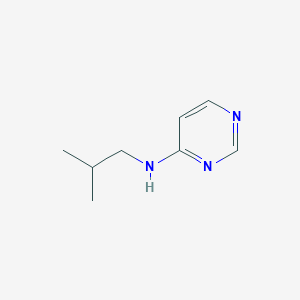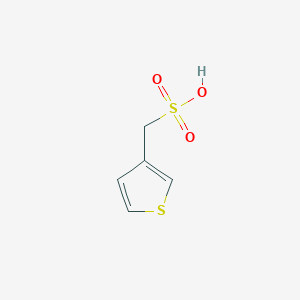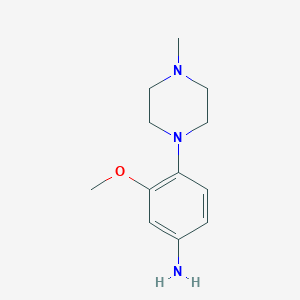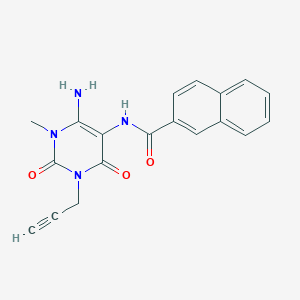
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil, also known as MNCPAU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the family of uracil derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and proliferation, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth and proliferation. Additionally, 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has several advantages and limitations for lab experiments. One of the main advantages is its potent anticancer properties, which make it a potential candidate for the development of new cancer therapies. Additionally, 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been extensively studied and optimized for synthesis, making it readily available for lab experiments. However, one of the limitations of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is its potential toxicity, which needs to be carefully evaluated before its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. One of the main directions is the development of new cancer therapies based on 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil and its potential applications in other fields such as inflammation and autoimmune diseases. Furthermore, the potential toxicity of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil needs to be carefully evaluated to ensure its safe use in lab experiments and potential clinical applications.
Métodos De Síntesis
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil can be synthesized using a multistep process that involves the reaction of 2-naphthyl isocyanate with 1-methyl-3-(2-propynyl) uracil in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form the final compound, 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. This synthesis method has been extensively studied and optimized to obtain high yields and purity of the compound.
Aplicaciones Científicas De Investigación
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is in the field of cancer research. Studies have shown that 1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has potent anticancer properties and can inhibit the growth and proliferation of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propiedades
Número CAS |
197075-93-7 |
|---|---|
Nombre del producto |
1-Methyl-5-(2-naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil |
Fórmula molecular |
C19H16N4O3 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-(6-amino-1-methyl-2,4-dioxo-3-prop-2-ynylpyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-3-10-23-18(25)15(16(20)22(2)19(23)26)21-17(24)14-9-8-12-6-4-5-7-13(12)11-14/h1,4-9,11H,10,20H2,2H3,(H,21,24) |
Clave InChI |
HSNUFGFXYCAQHQ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
SMILES canónico |
CN1C(=C(C(=O)N(C1=O)CC#C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
Sinónimos |
2-Naphthalenecarboxamide, N-[6-amino-1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-3-(2-propynyl)-5-pyrimidinyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



